5-(Azetidin-3-yl)isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

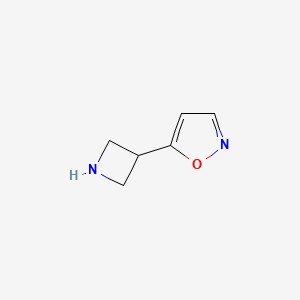

5-(Azetidin-3-yl)isoxazole is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential. The presence of the azetidine ring, a four-membered nitrogen-containing ring, further enhances the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often involves optimizing reaction conditions to achieve high yields and selectivity. This may include the use of specific solvents, temperature control, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)isoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different functional groups.

Reduction: Reduction reactions can modify the isoxazole ring or the azetidine ring.

Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the isoxazole ring .

Scientific Research Applications

5-(Azetidin-3-yl)isoxazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and selectivity for these targets . Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

- 3,5-Dimethylisoxazole

- 4-Phenylisoxazole

- 5-Methylisoxazole

Uniqueness

5-(Azetidin-3-yl)isoxazole is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

5-(Azetidin-3-yl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features an isoxazole ring fused with an azetidine moiety. The unique combination of these structural elements contributes to its interaction with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). Studies have shown that derivatives of isoxazole can act as partial agonists at the α4β2 subtype of nAChRs, which are implicated in cognitive functions and mood regulation. This interaction is crucial for developing compounds with potential antidepressant effects .

Antidepressant Effects

Research has highlighted the antidepressant-like properties of isoxazole derivatives, including this compound. In animal models, compounds exhibiting high receptor occupancy at nAChRs demonstrated significant reductions in immobility during forced swim tests, indicating potential antidepressant efficacy .

Antimicrobial Activity

In addition to neuropharmacological effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

- Antidepressant Activity : A study focused on the development of isoxazole analogs found that certain compounds exhibited favorable profiles as selective α4β2-nAChR partial agonists. Specifically, compound 5 demonstrated significant behavioral improvements in animal models, suggesting its potential as an antidepressant .

- Antimicrobial Testing : In vitro testing of related isoxazole compounds revealed promising antibacterial activity. For instance, derivatives showed minimum inhibitory concentrations (MIC) in the range of 64 µg/mL against both S. aureus and E. coli, indicating their potential as therapeutic agents against bacterial infections .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

5-(azetidin-3-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-9-6(1)5-3-7-4-5/h1-2,5,7H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJGPKFTXRSGCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.